molecular formula C8H10F2N2O2 B6159313 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid CAS No. 2229091-05-6

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B6159313
CAS No.: 2229091-05-6
M. Wt: 204.17 g/mol
InChI Key: MRILFWNOJDZIGS-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is a chemical compound with the molecular formula C8H10F2N2O2 This compound is notable for its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is unique due to its specific combination of a pyrazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

2229091-05-6

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C8H10F2N2O2/c1-4(8(13)14)5-3-12(2)11-6(5)7(9)10/h3-4,7H,1-2H3,(H,13,14)

InChI Key

MRILFWNOJDZIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1C(F)F)C)C(=O)O

Purity

95

Origin of Product

United States

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